molecular formula C29H23N3O5S2 B11977228 4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate

4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate

Cat. No.: B11977228
M. Wt: 557.6 g/mol
InChI Key: YDUHTLYQJGYBQJ-JJIBRWJFSA-N
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Description

The compound 4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a benzoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the condensation of a β-diketone with hydrazine, followed by cyclization.

    Synthesis of the thiazolidinone ring: This involves the reaction of a thiourea derivative with a haloketone.

    Coupling of the pyrazole and thiazolidinone rings: This step often requires a base-catalyzed reaction to form the desired intermediate.

    Esterification: The final step involves the esterification of the intermediate with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazole and thiazolidinone rings, potentially forming alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and thiazolidinone derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for the development of new materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of 4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate is not fully understood. its structural features suggest it may interact with molecular targets such as enzymes or receptors. The pyrazole and thiazolidinone rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate
  • 4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl propionate

Uniqueness

The uniqueness of 4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl benzoate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H23N3O5S2

Molecular Weight

557.6 g/mol

IUPAC Name

[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C29H23N3O5S2/c1-18-25(27(34)32(30(18)2)21-12-8-5-9-13-21)31-26(33)24(39-29(31)38)17-19-14-15-22(23(16-19)36-3)37-28(35)20-10-6-4-7-11-20/h4-17H,1-3H3/b24-17+

InChI Key

YDUHTLYQJGYBQJ-JJIBRWJFSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C5=CC=CC=C5)OC)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C5=CC=CC=C5)OC)SC3=S

Origin of Product

United States

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